molecular formula C10H11N B12095187 3-Ethyl-5-methylbenzonitrile

3-Ethyl-5-methylbenzonitrile

Cat. No.: B12095187
M. Wt: 145.20 g/mol
InChI Key: WYEOLCFLUGHXAC-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylbenzonitrile is an organic compound with the molecular formula C10H11N. It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the alkylation of 3-methylbenzonitrile with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-Methylbenzonitrile

    Reagent: Ethyl bromide or ethyl chloride

    Catalyst: A strong base such as sodium hydride or potassium tert-butoxide

    Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (50-100°C) under an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination under acidic conditions.

Major Products

    Oxidation: 3-Ethyl-5-methylbenzoic acid or 3-ethyl-5-methylbenzaldehyde.

    Reduction: 3-Ethyl-5-methylbenzylamine.

    Substitution: Halogenated derivatives like 3-ethyl-5-methylbromobenzene.

Scientific Research Applications

3-Ethyl-5-methylbenzonitrile finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-ethyl-5-methylbenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylbenzonitrile: Lacks the methyl group at the fifth position, resulting in different reactivity and properties.

    5-Methylbenzonitrile: Lacks the ethyl group at the third position, affecting its chemical behavior.

    3-Methylbenzonitrile: Lacks the ethyl group, leading to variations in its applications and reactivity.

Uniqueness

3-Ethyl-5-methylbenzonitrile is unique due to the combined presence of both ethyl and methyl groups on the benzene ring, which influences its electronic and steric properties. This dual substitution pattern can lead to distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-ethyl-5-methylbenzonitrile

InChI

InChI=1S/C10H11N/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6H,3H2,1-2H3

InChI Key

WYEOLCFLUGHXAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)C#N

Origin of Product

United States

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